molecular formula C20H20N4O4 B6478924 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethan-1-one CAS No. 1260908-48-2

2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethan-1-one

Cat. No. B6478924
CAS RN: 1260908-48-2
M. Wt: 380.4 g/mol
InChI Key: YBNOZODCAICGCD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a 1,3-benzodioxol group, a 1,2,4-oxadiazol group, a pyrrole group, and a piperidine group . These groups are common in many pharmaceuticals and could suggest a variety of potential uses.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings . The 1,3-benzodioxol group is a fused ring system containing oxygen, the 1,2,4-oxadiazol is a five-membered ring containing nitrogen and oxygen, the pyrrole is a five-membered ring containing nitrogen, and the piperidine is a six-membered ring containing nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrogen and oxygen atoms in the heterocyclic rings could make the compound polar and potentially increase its solubility in water .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, the mechanism of action would depend on the specific biological target .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, future research could involve optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials .

properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c25-18(23-8-2-1-3-9-23)12-24-10-4-5-15(24)20-21-19(22-28-20)14-6-7-16-17(11-14)27-13-26-16/h4-7,10-11H,1-3,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNOZODCAICGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone

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